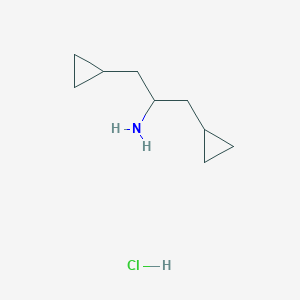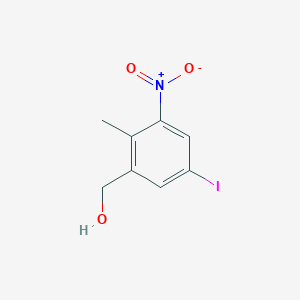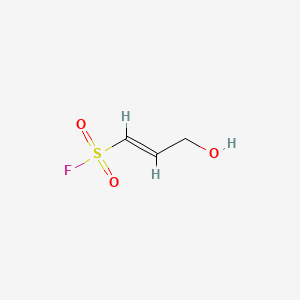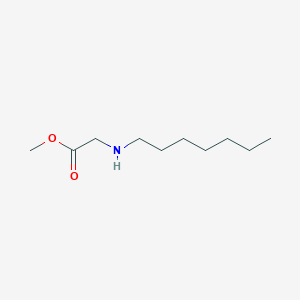
Methyl heptylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methyl heptylglycinate is a chemical compound with the molecular formula C₇H₁₅NO₂. It is an ester derivative of glycine.
- The compound is a colorless to pale yellow liquid that is soluble in common organic solvents such as chloroform, acetone, and ethyl acetate. its solubility in water is relatively poor.
- This compound is used in various applications, including organic synthesis, pharmaceuticals, and insecticides.
Preparation Methods
- There are several synthetic routes to prepare methyl heptylglycinate:
- One method involves reacting glycine with methanol in the presence of concentrated sulfuric acid. The reaction temperature is controlled around 80-85°C. The resulting methyl glycinate hydrochloride can then be crystallized and isolated.
- Another approach uses dry hydrogen chloride gas in anhydrous ethanol. Glycine is added to the solution, and the esterification reaction occurs. The product is then cooled, crystallized, and filtered to obtain methyl glycinate hydrochloride.
- Industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.
Chemical Reactions Analysis
- Methyl heptylglycinate can undergo various reactions:
- Ester hydrolysis: It can be hydrolyzed back to glycine and methanol.
- Acid-base reactions: It forms salts with acids, such as methyl glycinate hydrochloride.
- Other reactions: Oxidation, reduction, and substitution reactions are possible, but specific examples would depend on the reaction conditions.
- Common reagents include acids, bases, and oxidizing or reducing agents. The major products depend on the specific reaction type.
Scientific Research Applications
- Methyl heptylglycinate has diverse applications:
Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.
Pharmaceutical Industry: Used in the preparation of drugs and pharmaceutical intermediates.
Insecticides: It plays a role in the production of insecticides and acaricides.
Mechanism of Action
- The exact mechanism by which methyl heptylglycinate exerts its effects depends on its specific application.
- In pharmaceutical research, it may interact with molecular targets or pathways related to specific diseases or conditions. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
- Methyl heptylglycinate is unique due to its seven-carbon alkyl chain attached to the glycine moiety.
- Similar compounds include other glycine esters, such as methyl glycinate (shorter alkyl chains) and ethyl glycinate (ethyl ester of glycine).
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 2-(heptylamino)acetate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-11-9-10(12)13-2/h11H,3-9H2,1-2H3 |
InChI Key |
PACJTEBUEVKJRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


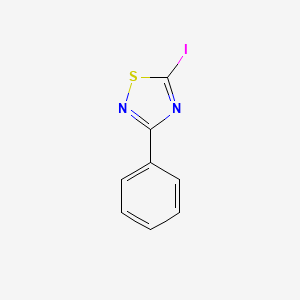
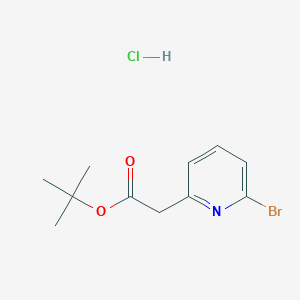
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
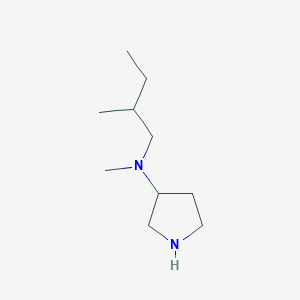
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)


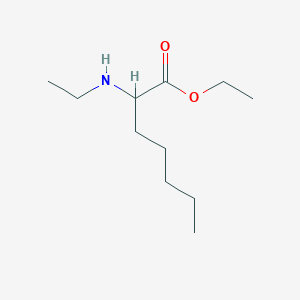
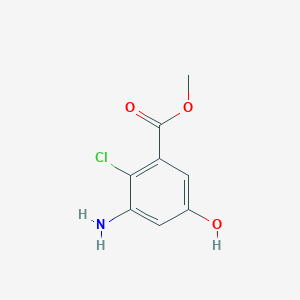
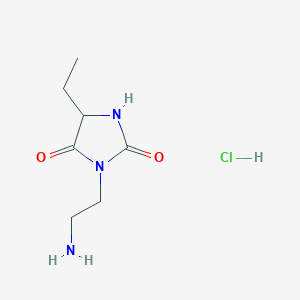
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
